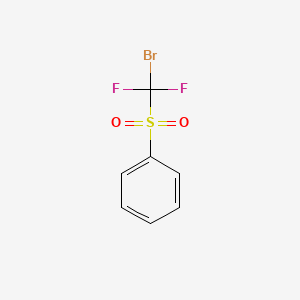

Bromodifluoromethanesulfonylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

[bromo(difluoro)methyl]sulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNTWHUALGNGNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(F)(F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80351-58-2 | |

| Record name | bromodifluoromethanesulfonylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of bromodifluoromethanesulfonylbenzene

An In-depth Technical Guide to the Synthesis of Bromodifluoromethanesulfonylbenzene

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the (PhSO₂CF₂Br). This valuable reagent serves as a critical building block in modern medicinal and materials chemistry for the introduction of the difluoromethylsulfonyl moiety. This document details the primary synthetic pathway, step-by-step experimental protocols, mechanistic considerations, characterization data, and essential safety protocols. The methodologies are presented to ensure scientific integrity, reproducibility, and a clear understanding of the causality behind experimental choices.

Introduction: The Significance of Bromodifluoromethanesulfonylbenzene

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to profound improvements in metabolic stability, bioavailability, and binding affinity.[1][2][3] The difluoromethyl group (CF₂H) and its derivatives are of particular interest as they can act as bioisosteres for hydroxyl groups or serve to modulate the physicochemical properties of a lead compound.[4] Bromodifluoromethanesulfonylbenzene, also known as bromodifluoromethyl phenyl sulfone, is a key reagent that provides access to the versatile PhSO₂CF₂• radical and the [PhSO₂CF₂]⁻ anion.[4][5] First synthesized by Burton and coworkers in 1981, its application in organic synthesis has enabled the construction of complex fluorinated molecules.[4]

This guide offers a detailed examination of a robust and accessible synthetic route to bromodifluoromethanesulfonylbenzene, designed to be implemented in a standard research laboratory setting.

Physicochemical Properties and Safety Data

A thorough understanding of the physical properties and hazards of a chemical is a prerequisite for its safe handling and use.

| Property | Value |

| IUPAC Name | [bromo(difluoro)methyl]sulfonylbenzene |

| Synonyms | Bromodifluoromethyl phenyl sulfone, PhSO₂CF₂Br |

| CAS Number | 80351-58-2 |

| Molecular Formula | C₇H₅BrF₂O₂S |

| Molecular Weight | 271.08 g/mol [4] |

| Appearance | White to off-white solid or oil |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4] |

Recommended Synthetic Pathway

The most logical and well-precedented is a two-step process. This pathway begins with the synthesis of the precursor, difluoromethyl phenyl sulfone (PhSO₂CF₂H), followed by a selective bromination to yield the final product.

Sources

- 1. mdpi.com [mdpi.com]

- 2. WO1994021603A1 - A process for preparing sulfones - Google Patents [patents.google.com]

- 3. Synthesis, characterization, biological activities and molecular modeling of Schiff bases of benzene sulfonamides bearing curcumin scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. sioc.cas.cn [sioc.cas.cn]

Bromodifluoromethanesulfonylbenzene (CAS 80351-58-2): A Senior Scientist’s Guide to Radical-Mediated Photoredox Functionalization

Executive Overview & Scientific Context

In the evolving landscape of modern synthetic methodology, the controlled generation of fluoroalkyl radicals is paramount for the late-stage functionalization of complex pharmacophores and advanced materials. As a Senior Application Scientist, I frequently encounter the challenge of selectively introducing fluorinated motifs without relying on harsh, ozone-depleting conditions or highly toxic tin hydrides.

Bromodifluoromethanesulfonylbenzene (CAS 80351-58-2) —also known as bromodifluoromethyl phenyl sulfone—has emerged as a privileged, bench-stable reagent to solve this exact problem. By serving as an exceptional precursor for the (phenylsulfonyl)difluoromethyl radical ( PhSO2CF2∙ ), this compound has unlocked new paradigms in visible-light photoredox catalysis. It enables radical-mediated remote functional group migrations (such as intramolecular cyano migrations) and hydrofluorocarbofunctionalizations with unprecedented atom economy and mild conditions .

This whitepaper provides a rigorous, in-depth analysis of the compound's mechanistic behavior, key synthetic applications, and a self-validating experimental protocol designed for seamless laboratory integration.

Physicochemical Profiling

Understanding the physical parameters of Bromodifluoromethanesulfonylbenzene is critical for optimizing reaction conditions, particularly regarding solvent compatibility and phase behavior in photochemical setups.

| Property | Value / Description |

| Chemical Name | Bromodifluoromethanesulfonylbenzene |

| CAS Number | 80351-58-2 |

| Molecular Formula | C7H5BrF2O2S |

| Molecular Weight | 271.08 g/mol |

| Physical State | Crystalline Powder |

| Melting Point | 33 – 34 °C |

| XLogP3 (Lipophilicity) | 3.1 |

| Storage Temperature | Room Temperature (Inert Atmosphere Preferred) |

Data synthesized from .

The Mechanistic Paradigm: Photoredox-Catalyzed Radical Generation

The utility of CAS 80351-58-2 is inextricably linked to its behavior under single-electron transfer (SET) conditions. Traditional radical generation requires stoichiometric radical initiators (e.g., AIBN) and elevated temperatures. In contrast, visible-light photoredox catalysis utilizes transition metal complexes, such as fac-Ir(ppy)3 , to generate radicals at ambient temperature.

The Causality of the SET Process: When fac-Ir(ppy)3 is irradiated with blue light (~450 nm), it undergoes a metal-to-ligand charge transfer (MLCT), crossing into a long-lived triplet excited state ( ∗fac-Ir(ppy)3 ). Bromodifluoromethanesulfonylbenzene acts as an oxidative quencher. The highly reducing excited iridium species transfers a single electron into the σ∗ antibonding orbital of the C–Br bond. This induces rapid mesolytic cleavage, extruding a bromide anion ( Br− ) and generating the highly reactive, electrophilic PhSO2CF2∙ radical .

Figure 1: Photoredox catalytic cycle of fac-Ir(ppy)3 with bromodifluoromethanesulfonylbenzene.

Advanced Synthetic Applications

Radical-Mediated Intramolecular Cyano Group Migration

One of the most elegant applications of CAS 80351-58-2 is its use in the synthesis of fluorinated ketonitriles via 1,4-cyano migration, pioneered by the Zhu group .

The electrophilic PhSO2CF2∙ radical selectively adds to the terminal position of an unactivated alkene tethered to a cyanohydrin. This addition generates a secondary alkyl radical, which rapidly undergoes a 5-exo-dig cyclization onto the pendant nitrile group. The resulting cyclic iminyl radical is thermodynamically unstable and undergoes β -scission. This cascade effectively breaks the original C–C bond, migrating the cyano group and leaving a distal carbon radical. Final oxidation and deprotonation yield the difluoroalkylated ketonitrile.

Figure 2: Mechanistic pathway of radical-mediated 1,4-cyano migration.

Hydrofluorocarbofunctionalization of Alkenes

Beyond iridium-based photoredox, Bromodifluoromethanesulfonylbenzene is highly effective in photoinduced manganese-catalyzed systems. Recent breakthroughs have demonstrated its utility in the hydrofluorocarbofunctionalization of alkenes, providing a streamlined route to complex fluorinated architectures without requiring precious metal catalysts .

Validated Experimental Protocol: Photoredox-Promoted Cyano Migration

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes the underlying scientific causality to empower researchers to troubleshoot and adapt the methodology.

Materials Required

-

Substrate: Alkenyl cyanohydrin (0.2 mmol)

-

Reagent: Bromodifluoromethanesulfonylbenzene (0.4 mmol, 2.0 equiv)

-

Catalyst: fac-Ir(ppy)3 (2.0 mol%)

-

Solvent: Anhydrous 1,2-Dichloroethane (DCE, 2.0 mL)

-

Equipment: 10 mL Schlenk tube, 450 nm Blue LED photoreactor.

Step-by-Step Methodology

Step 1: Reaction Assembly

-

Action: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the alkenyl cyanohydrin, bromodifluoromethanesulfonylbenzene, and fac-Ir(ppy)3 .

-

Causality: The 2.0-equivalent excess of the sulfonyl bromide reagent compensates for competitive radical-radical dimerization pathways, ensuring pseudo-first-order kinetics for the initial radical addition step.

Step 2: Solvent Addition and Degassing

-

Action: Add anhydrous DCE (2.0 mL) under an argon atmosphere. Perform three rigorous freeze-pump-thaw cycles.

-

Causality: Molecular oxygen is a potent triplet quencher and radical scavenger. Complete deoxygenation is non-negotiable; failure to do so will deactivate the ∗fac-Ir(ppy)3 excited state and intercept the carbon-centered radicals to form peroxyl species, entirely derailing the catalytic cycle.

Step 3: Photochemical Irradiation

-

Action: Backfill the tube with Argon, seal it, and irradiate with 450 nm blue LEDs at ambient temperature (25 °C) for 16 hours. Maintain vigorous stirring.

-

Causality: The 450 nm wavelength perfectly overlaps with the MLCT absorption band of fac-Ir(ppy)3 , ensuring efficient photoexcitation without providing enough energy to induce unselective background homolysis of the C–Br bond. Vigorous stirring overcomes the Beer-Lambert law limitations inherent in batch photochemical reactors by ensuring uniform photon flux.

Step 4: Validation Checkpoint & Quenching

-

Action: After 16 hours, take a 10 μ L aliquot and analyze via TLC or GC-MS.

-

Self-Validating Metric: The disappearance of the starting material and the emergence of a highly UV-active product spot (due to the newly incorporated phenyl sulfone moiety) confirms successful radical initiation. If starting material persists, verify the emission spectrum of your LED and ensure the catalyst was not degraded by ambient light prior to use.

-

Action: Quench the reaction by exposing it to air, concentrate under reduced pressure, and purify via silica gel flash column chromatography.

Safety, Handling, and Storage

While Bromodifluoromethanesulfonylbenzene avoids the extreme toxicity of historical radical initiators, it is a reactive electrophile and sulfonyl halide derivative.

-

GHS Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

PPE: Nitrile gloves, safety goggles, and a standard laboratory fume hood are mandatory.

-

Storage: Store in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) at room temperature. Exposure to moisture over prolonged periods can lead to slow hydrolysis of the sulfonyl bromide bond.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11119175, Bromodifluoromethanesulfonylbenzene. PubChem.[Link]

-

Zhu, C., et al. (2020). Radical-Mediated Remote Functional Group Migration. Accounts of Chemical Research, 53(8), 1620-1636.[Link]

-

Zhu, J.-L., & Chen, M.-L. (2024). A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migration. Molecules, 30(1), 2959.[Link]

-

Han, J., et al. (2022). Photoinduced manganese-catalyzed hydrofluorocarbofunctionalization of alkenes. Nature Synthesis, 1, 540–550.[Link]

The Chemical Chameleon: A Technical Guide to Bromodifluoromethyl Phenyl Sulfone in Advanced Synthesis

Executive Summary

As an application scientist specializing in late-stage functionalization, I frequently encounter the challenge of introducing fluorinated motifs into complex molecular scaffolds. The difluoromethyl group (–CF₂H) is a highly prized lipophilic hydrogen-bond donor, often deployed in drug development as a bioisostere for hydroxyl groups to improve metabolic stability and membrane permeability. However, direct nucleophilic difluoromethylation is notoriously difficult because the CF₂H anion is prone to rapid α-elimination, yielding unreactive difluorocarbenes.

To circumvent this, we rely on bromodifluoromethyl phenyl sulfone (PhSO₂CF₂Br) . By masking the CF₂ unit with a robust phenylsulfonyl group, we stabilize the carbanion, creating a "chemical chameleon" that can be manipulated through nucleophilic, radical, or electrophilic pathways before final desulfonylation 1[1]. This whitepaper deconstructs the chemical properties, mechanistic pathways, and field-validated protocols for utilizing this reagent in pharmaceutical synthesis.

Chemical Profiling and Thermodynamic Properties

Understanding the physical boundaries of PhSO₂CF₂Br is critical for designing scalable reactions. The presence of the electron-withdrawing sulfonyl group not only increases the acidity of the adjacent carbon but also stabilizes the resulting anion against unwanted defluorination.

Table 1: Physicochemical Properties of PhSO₂CF₂Br

| Property | Value | Reference |

| Molecular Weight | 271.08 g/mol | 2[2] |

| ¹⁹F NMR Shift | ~ -58.0 ppm (singlet, CDCl₃) | 3[3] |

| Lipophilicity (XLogP3) | 3.1 | 2[2] |

| Physical State | Light-sensitive colorless solid | 3[3] |

Mechanistic Pathways: TDAE-Mediated Electron Transfer

Traditional metal-based reductants often lead to over-reduction or harsh basic conditions that degrade sensitive pharmaceutical intermediates. To generate the active (benzenesulfonyl)difluoromethyl anion (PhSO₂CF₂⁻) under mild conditions, we employ Tetrakis(dimethylamino)ethylene (TDAE) as a stoichiometric organic electron donor 4[4].

The Causality of the Reaction Design

-

Complexation: TDAE and PhSO₂CF₂Br initially form a thermodynamically stable charge-transfer complex.

-

Photochemical Push: Sun lamp irradiation is not merely catalytic; it is a thermodynamic prerequisite. The photons provide the activation energy required to force a two-electron transfer from TDAE to the sulfone, cleaving the C–Br bond to yield the active PhSO₂CF₂⁻ anion and a bromide leaving group 5[5].

-

Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of an aldehyde, forming the stable (benzenesulfonyl)difluoromethylated alcohol.

Figure 1: TDAE-mediated electron transfer mechanism generating the active nucleophilic anion.

Table 2: Reactivity Profile (TDAE-Mediated Addition)

| Electrophile Class | TDAE Equivalents | Temp / Solvent | Yield Range | Mechanistic Constraint |

| Aliphatic Aldehydes | 2.2 | 30°C to RT / DMF | 60–85% | Clean nucleophilic addition 4[4] |

| Aromatic Aldehydes | 2.2 | 30°C to RT / DMF | 70–90% | Stabilized transition state 4[4] |

| Ketones | 2.2 | 30°C to RT / DMF | 10–30% | Severe steric hindrance from the bulky PhSO₂ group 4[4] |

Experimental Methodology: Self-Validating Protocol

To ensure high reproducibility, the following protocol for the synthesis of (benzenesulfonyl)difluoromethyl alcohols incorporates built-in visual and analytical validation checkpoints.

Step 1: Initiation and Reagent Assembly

-

Action: In a flame-dried Schlenk flask under an N₂ atmosphere, dissolve the target aldehyde (1.0 eq) and PhSO₂CF₂Br (1.5 eq) in anhydrous Dimethylformamide (DMF).

-

Validation: The solution must remain clear. Moisture will prematurely quench the anion, so rigorous anhydrous conditions are non-negotiable.

Step 2: Complexation

-

Action: Add TDAE (2.2 eq) dropwise to the stirring mixture.

-

Validation: An immediate color change to a deep orange-red confirms the successful formation of the charge-transfer complex 4[4]. If the solution remains pale, the TDAE has likely oxidized and the reaction will fail.

Step 3: Photochemical Activation

-

Action: Irradiate the flask with a standard sun lamp. Stir at 30°C for 1 hour, then allow the reaction to proceed at room temperature for an additional 6 hours.

-

Validation: Monitor the reaction via ¹⁹F NMR. The complete disappearance of the PhSO₂CF₂Br singlet at -58.0 ppm and the appearance of diastereomeric multiplets (typically between -110 and -120 ppm) confirms total conversion 3[3].

Step 4: Isolation

-

Action: Filter the resulting orange-red solution to remove insoluble TDAE-derived salts. Wash the solid thoroughly with 100 mL of diethyl ether, concentrate the filtrate, and purify via silica gel chromatography.

Downstream Transformations & Drug Development Applications

The true value of PhSO₂CF₂Br lies in the versatility of the resulting (benzenesulfonyl)difluoromethylated alcohols. The phenylsulfonyl group acts as a temporary scaffold that dictates the final architecture of the drug intermediate 6[6].

-

Reductive Desulfonylation: Treatment with sodium/mercury amalgam (Na/Hg) or magnesium metal cleaves the C–S bond, yielding difluoromethyl alcohols (R-CH(OH)CF₂H). These are potent lipophilic bioisosteres for standard hydroxyl groups 7[7].

-

Julia Olefination: Subjecting the intermediate to basic conditions triggers an elimination reaction, producing 1,1-difluoro-1-alkenes (R-CH=CF₂). These gem-difluorovinyl functionalities serve as robust bioisosteres for aldehydes and ketones, preventing metabolic oxidation while maintaining similar electronic profiles 4[4].

Figure 2: Divergent synthetic workflows for translating the intermediate into drug bioisosteres.

References

-

Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone. Journal of Fluorine Chemistry.4

-

Buy 1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene | 885529-55-5. Smolecule. 5

-

US Patent 7119232B2 - Nucleophilic substitution reactions of difluoromethyl phenyl sulfone. Google Patents. 3

-

Bromodifluoromethanesulfonylbenzene - Chemical and Physical Properties. PubChem (NIH). 2

-

Emerging Fluorinated Motifs Synthesis, Properties, and Applications. Dokumen. 6

-

Nucleophilic Difluoro(phenylsulfonimidoyl)methylation of Unactivated Alkyl Bromides. ChemInform Abstract / ResearchGate. 7

-

Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry. 1

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. Bromodifluoromethanesulfonylbenzene | C7H5BrF2O2S | CID 11119175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US7119232B2 - Nucleophilic substitution reactions of difluorormethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes - Google Patents [patents.google.com]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. Buy 1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene | 885529-55-5 [smolecule.com]

- 6. dokumen.pub [dokumen.pub]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Bromodifluoromethanesulfonylbenzene: Properties, Synthesis, and Applications in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of bromodifluoromethanesulfonylbenzene, a key reagent in the synthesis of advanced pharmaceutical and agrochemical compounds. We will explore its fundamental molecular characteristics, the strategic rationale for its use in medicinal chemistry, its reactivity profile, and essential safety and handling protocols. The insights provided are curated to empower researchers to effectively leverage this compound in the development of novel molecular entities.

Core Molecular Profile

Bromodifluoromethanesulfonylbenzene, also known by its IUPAC name [bromo(difluoro)methyl]sulfonylbenzene, is a crystalline solid that serves as a valuable building block in organic synthesis.[1] Its primary utility lies in its capacity to introduce the difluoromethylsulfonyl moiety into target molecules, a functional group prized for its ability to modulate physicochemical and biological properties.

Key Identifiers and Properties

The fundamental properties of bromodifluoromethanesulfonylbenzene are summarized below, providing a foundational dataset for its application in experimental design.

| Identifier | Value | Source |

| Molecular Formula | C₇H₅BrF₂O₂S | [1][2] |

| Molecular Weight | 271.08 g/mol | [1][2] |

| IUPAC Name | [bromo(difluoro)methyl]sulfonylbenzene | [1] |

| CAS Number | 80351-58-2 | [1] |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)C(F)(F)Br | [1] |

| Physicochemical Property | Value | Source |

| Physical Form | Powder | |

| Melting Point | 33-34 °C | |

| XLogP3 (Lipophilicity) | 3.1 | [1] |

| Purity (Typical) | ≥95% |

The Strategic Importance of the Difluoromethylsulfonyl Moiety

The decision to incorporate fluorine or fluorinated groups into drug candidates is a cornerstone of modern medicinal chemistry.[3][4] The unique electronic properties of fluorine allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, pKa, and binding affinity for its biological target.[3][4][5] Bromodifluoromethanesulfonylbenzene is a reagent of choice for installing the -SO₂CF₂- group, which imparts a distinct set of advantages.

Causality Behind Fluorination Strategy:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing a difluoromethyl group can block sites on a molecule that are susceptible to metabolic oxidation, thereby increasing the drug's half-life and bioavailability.[3]

-

Lipophilicity and Permeability: The sulfonyl group is polar, while the difluoromethyl group increases lipophilicity. This combination allows chemists to modulate the overall lipophilicity of a compound, which is critical for controlling its absorption, distribution, metabolism, and excretion (ADME) properties.

-

pKa Modulation: The strongly electron-withdrawing nature of the -SO₂CF₂Br group can significantly lower the pKa of nearby basic functional groups, such as amines. This alteration can be crucial for optimizing drug-receptor interactions or improving aqueous solubility at physiological pH.

-

Conformational Control: The introduction of sterically demanding and electronically distinct groups can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that enhances its binding affinity to a target protein.[5]

Caption: Strategic benefits of incorporating the difluoromethylsulfonyl group.

Reactivity and Synthetic Applications

Bromodifluoromethanesulfonylbenzene is primarily utilized as an electrophilic source of the "PhSO₂CF₂" group. The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack or participation in metal-catalyzed cross-coupling reactions.

A common application involves the reaction with nucleophiles (e.g., thiolates, amines, carbanions) to form new carbon-sulfur, carbon-nitrogen, or carbon-carbon bonds, respectively. Furthermore, its derivatives are instrumental in advanced synthetic methodologies, such as the photoinduced manganese-catalyzed hydrofluorocarbofunctionalization of alkenes.[1] This highlights its versatility beyond simple substitution, enabling the construction of complex fluorinated molecules.

Caption: General workflow for utilizing the reagent in synthesis.

Experimental Protocol: Representative Nucleophilic Aromatic Substitution

This protocol describes a representative, self-validating experiment for the synthesis of a novel aryl thioether using bromodifluoromethanesulfonylbenzene. The success of the reaction can be validated by monitoring the consumption of starting materials via Thin Layer Chromatography (TLC) and characterizing the final product using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Objective: To synthesize 4-((bromodifluoromethyl)sulfonyl)phenyl)(phenyl)sulfane.

Materials:

-

Bromodifluoromethanesulfonylbenzene

-

Thiophenol

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with stir bar

-

Condenser and nitrogen inlet

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

TLC plates (silica gel)

-

NMR spectrometer

-

Mass spectrometer

Step-by-Step Methodology:

-

Reaction Setup: To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add bromodifluoromethanesulfonylbenzene (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (20 mL).

-

Nucleophile Addition: Add thiophenol (1.1 eq) to the stirring mixture via syringe.

-

Heating: Heat the reaction mixture to 60 °C and stir for 4-6 hours.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., using a 1:4 ethyl acetate/hexanes mobile phase). The disappearance of the starting materials and the appearance of a new, higher-Rf spot indicates product formation.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (50 mL).

-

Extraction: Extract the aqueous layer three times with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) followed by brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure aryl thioether.

-

Characterization (Final Validation): Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety, Handling, and Storage

Proper handling of bromodifluoromethanesulfonylbenzene is critical to ensure laboratory safety. It is classified as an irritant and requires careful management.[1]

GHS Hazard Information

| Category | Information | Source |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [1] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][6] |

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[7]

-

Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[6]

Handling and Storage Protocols:

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[7] Keep away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7]

Conclusion

Bromodifluoromethanesulfonylbenzene is more than a simple chemical; it is an enabling tool for modern drug discovery and agrochemical research. Its ability to introduce the strategically important difluoromethylsulfonyl moiety allows scientists to precisely engineer the properties of lead compounds, overcoming common challenges related to metabolic instability and poor pharmacokinetics. By understanding its core properties, reactivity, and safety requirements, researchers can effectively harness its potential to accelerate the development of next-generation therapeutics and technologies.

References

-

Title: Bromodifluoromethanesulfonylbenzene Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 5-Bromo-1,3-difluoro-2-(methanesulfonyl)benzene Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: BROMODIFLUOROMETHANESULFONYLBENZENE Source: MilliporeSigma URL: [Link]

-

Title: 2-Bromo-1-(3-chloro-5-fluorophenoxy)-4-(difluoromethylsulfonyl)benzene Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis and Reactivity of α-Cumyl Bromodifluoromethanesulfenate: Application to the Radiosynthesis of [18 F]ArylSCF3 Source: PubMed, National Library of Medicine URL: [Link]

-

Title: 2-Bromo-1-fluoro-3-(trifluoromethylsulfonyl)benzene Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields Source: PMC, National Library of Medicine URL: [Link]

-

Title: Application of Fluorine in Drug Design Source: ResearchGate URL: [Link]

-

Title: Discovery of new small molecule inhibitors of the BPTF bromodomain Source: PubMed, National Library of Medicine URL: [Link]

-

Title: Applications of Fluorine in Medicinal Chemistry Source: ResearchGate URL: [Link]

-

Title: Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery Source: PubMed, National Library of Medicine URL: [Link]

-

Title: Synthesis of 18F-Tetrafluoroborate via Radiofluorination of Boron Trifluoride and Evaluation in a Murine C6-Glioma Tumor Model Source: PubMed, National Library of Medicine URL: [Link]

Sources

- 1. Bromodifluoromethanesulfonylbenzene | C7H5BrF2O2S | CID 11119175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-1,3-difluoro-2-(methanesulfonyl)benzene | C7H5BrF2O2S | CID 68514793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. fishersci.com [fishersci.com]

The Chemical Chameleon: Discovery, Mechanistic Evolution, and Application of Bromodifluoromethanesulfonylbenzene

Executive Summary

In the landscape of modern drug discovery and materials science, the selective incorporation of fluorine is a paramount strategy for modulating lipophilicity, metabolic stability, and binding affinity. The difluoromethylene ( CF2 ) group acts as a highly effective bioisostere for oxygen, while the difluoromethyl ( CF2H ) group serves as a lipophilic hydrogen bond donor. Among the arsenal of fluoroalkylating agents, Bromodifluoromethanesulfonylbenzene (also known as bromodifluoromethyl phenyl sulfone, PhSO2CF2Br ) stands out as a "chemical chameleon." This whitepaper dissects the historical discovery, mechanistic causality, and self-validating experimental workflows of PhSO2CF2Br , providing a definitive guide for application scientists and synthetic chemists.

Historical Genesis and the TDAE Renaissance

The synthesis of bromodifluoromethyl phenyl sulfone was first reported by Burton and Wiemers in 1981[1]. However, despite its structural promise, the reagent's synthetic utility remained largely dormant for over two decades due to the lack of mild, controlled activation methods[2]. Early attempts to utilize similar sulfones often required harsh basic conditions that led to unwanted side reactions, such as the premature α -elimination of the sulfonyl group to form difluorocarbenes.

The true renaissance of PhSO2CF2Br occurred in 2005, spearheaded by G. K. Surya Prakash, Jinbo Hu, and George A. Olah at the Loker Hydrocarbon Research Institute[2]. They hypothesized that instead of relying on brute-force deprotonation, a controlled single-electron transfer (SET) pathway could selectively cleave the weak C−Br bond. By employing Tetrakis(dimethylamino)ethylene (TDAE) as a neutral, organic electron donor, they successfully generated the highly nucleophilic (benzenesulfonyl)difluoromethyl anion ( PhSO2CF2− ) under exceptionally mild conditions[2]. This breakthrough transformed PhSO2CF2Br from an obscure chemical into a cornerstone reagent for nucleophilic difluoromethylation and difluoromethylenation[2].

Mechanistic Causality: The Single-Electron Transfer Paradigm

The efficacy of PhSO2CF2Br is intrinsically linked to the precise causality of its activation. TDAE is a potent electron-transfer agent that donates two electrons to the sulfone precursor[3].

The Causality of the Reaction Design:

-

Charge-Transfer Complex Formation: Upon mixing PhSO2CF2Br and TDAE at low temperatures (-30°C), an orange-red charge-transfer complex forms[2]. This intermediate stabilizes the reagents and prevents uncontrolled thermal degradation.

-

Photochemical Initiation: Sun lamp irradiation is strictly required to overcome the activation barrier, inducing the transfer of two electrons from TDAE to PhSO2CF2Br [2].

-

Anion Generation: This electron transfer triggers the heterolytic cleavage of the C−Br bond, generating the target PhSO2CF2− anion and a bromide ion ( Br− ), alongside the oxidized TDAE2+ byproduct[3].

-

Nucleophilic Addition: The bulky phenylsulfonyl group sterically shields the carbanion while its electron-withdrawing nature stabilizes the negative charge, allowing for controlled, chemoselective addition to electrophiles like aldehydes[2].

Caption: TDAE-mediated single-electron transfer mechanism for PhSO2CF2Br activation.

Quantitative Evolution of Difluoroalkylating Agents

To understand the strategic advantage of PhSO2CF2Br , it must be compared against its historical predecessors and successors. The table below summarizes the quantitative and operational evolution of key phenylsulfonyl-based reagents[1][2][3].

| Reagent | Year of Key Application | Primary Activation Method | Reactive Species Generated | Typical Yields (Aldehyde Addition) | Operational Advantages |

| PhSO2CF2H | 1960 / 2003 | Strong Base ( t -BuOK, LiHMDS) | PhSO2CF2− | 52–82% | Inexpensive; however, requires harsh basic conditions incompatible with sensitive substrates. |

| PhSO2CF2Br | 1981 / 2005 | Electron Transfer (TDAE) | PhSO2CF2− | 65–88% | Mild conditions (-30°C to RT); highly chemoselective; avoids strong bases. |

| PhSO2CF2SiMe3 | 2003 | Fluoride Initiation (TBAF) | PhSO2CF2− | 70–95% | Excellent yields; however, requires stoichiometric fluoride sources and complex precursor synthesis. |

Self-Validating Experimental Protocol: Nucleophilic Difluoromethylation

As a Senior Application Scientist, ensuring reproducibility requires treating every protocol as a self-validating system. The following methodology details the TDAE-mediated addition of PhSO2CF2Br to an aldehyde, incorporating built-in quality control checkpoints[2].

Materials & Setup

-

Reagents: PhSO2CF2Br (1.5 equiv), Target Aldehyde (1.0 equiv), TDAE (2.2 equiv).

-

Solvent: Anhydrous Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that excellently solvates the charge-transfer complex and stabilizes the resulting carbanion without donating protons[3].

-

Environment: Strict Argon atmosphere; flame-dried glassware.

Step-by-Step Workflow

-

Cryogenic Initialization: Dissolve the aldehyde (1.0 mmol) and PhSO2CF2Br (1.5 mmol) in 5.0 mL of anhydrous DMF. Cool the reaction vessel to -30°C using a dry ice/acetonitrile bath.

-

Validation Checkpoint: Ensure the solution is completely clear and moisture-free before proceeding.

-

-

TDAE Activation: Under vigorous stirring, add TDAE (2.2 mmol) dropwise via a syringe.

-

Causality: Dropwise addition prevents thermal runaway. The stoichiometric excess (2.2 equiv) ensures complete conversion, as TDAE acts as a two-electron donor[3].

-

Validation Checkpoint: The solution must immediately transition to a distinct orange-red color, confirming the formation of the charge-transfer complex[2].

-

-

Photochemical Drive: Irradiate the reaction mixture with a standard sun lamp while maintaining the temperature at -30°C for 1 hour, then allow it to slowly warm to room temperature over another hour.

-

Reaction Quenching: Quench the reaction by adding 10 mL of saturated aqueous NH4Cl .

-

Causality: Mild acidic quenching protonates the alkoxide intermediate without degrading the highly fluorinated product.

-

-

Extraction & Isolation: Extract the aqueous layer with diethyl ether ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purification & Analytical Validation: Purify via silica gel column chromatography.

-

Validation Checkpoint: Confirm product identity via 19F NMR. The starting material ( PhSO2CF2Br ) exhibits a distinct singlet at approximately -58.0 ppm[4], whereas the successful formation of the β -(phenylsulfonyl)difluoromethyl alcohol will shift the fluorine signals significantly upfield (typically an AB quartet around -110 to -120 ppm due to the diastereotopic nature of the CF2 group adjacent to a chiral center).

-

Caption: Self-validating experimental workflow for nucleophilic difluoromethylation.

Downstream Applications in Drug Development

The resulting β -(phenylsulfonyl)difluoromethyl alcohols are not mere end-products; they are pivotal, versatile intermediates in drug discovery[3]. The "chemical chameleon" nature of the PhSO2CF2− group allows it to be transformed based on the specific needs of the medicinal chemist[1]:

-

Reductive Desulfonylation (yielding CF2H ): Treatment of the intermediate with magnesium metal in an acetate buffer (Mg/HOAc/NaOAc) cleanly removes the phenylsulfonyl group, yielding pure difluoromethyl alcohols[2]. This is critical for generating lipophilic hydrogen-bond donors in kinase inhibitors.

-

Julia Olefination (yielding C=CF2 ): Treatment with a base (such as t -BuOK) triggers a Julia-type elimination, expelling the sulfonyl group and the adjacent hydroxyl group to yield 1,1-difluoro-1-alkenes[2]. These gem-difluoroolefins serve as highly stable, non-hydrolyzable bioisosteres for carbonyl groups in peptide-based drug candidates.

By mastering the causality and precise protocols of PhSO2CF2Br , research teams can unlock highly specific, late-stage fluorination pathways that are critical for modern therapeutic development.

References

- Google Patents.US7119232B2 - Nucleophilic substitution reactions of difluorormethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes.

-

Journal of Fluorine Chemistry (via CAS). Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone. Prakash, G.K.S., Wang, Y., Hu, J., Olah, G.A. (2005). Retrieved from: [Link]

-

Journal of Fluorine Chemistry (via CAS). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Hu, J. (2009). Retrieved from: [Link]

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. Buy 1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene | 885529-55-5 [smolecule.com]

- 4. US7119232B2 - Nucleophilic substitution reactions of difluorormethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes - Google Patents [patents.google.com]

Comprehensive Spectroscopic Characterization and Synthetic Utility of Bromodifluoromethyl Phenyl Sulfone (PhSO₂CF₂Br)

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern pharmaceutical design, the difluoromethyl group (–CF₂H) is highly prized as a lipophilic bioisostere for hydroxyl (–OH) and thiol (–SH) groups, capable of acting as a robust hydrogen bond donor. To install this motif, bromodifluoromethyl phenyl sulfone (PhSO₂CF₂Br) has emerged as a premier "chemical chameleon." Originally synthesized in 1981, its synthetic utility was vastly expanded by Prakash and Hu, who demonstrated its capacity to act as a nucleophilic difluoromethylating agent, a radical precursor, and a difluorocarbene source 1.

This whitepaper provides a rigorous spectroscopic profile of PhSO₂CF₂Br to ensure precise analytical validation in the laboratory, followed by field-proven, step-by-step methodologies for its application in complex drug scaffold synthesis.

Structural & Spectroscopic Profiling

Accurate characterization of PhSO₂CF₂Br is critical before deploying it in late-stage functionalization. The compound is a light-sensitive, colorless solid. Its spectroscopic signatures are heavily dictated by the powerful electron-withdrawing nature of both the benzenesulfonyl (–SO₂Ph) and bromodifluoromethyl (–CF₂Br) groups.

Causality in Spectroscopic Signatures

-

¹⁹F NMR: The fluorine atoms are highly deshielded by the adjacent sulfone and bromine atoms, resulting in a distinct singlet at −58.0 ppm . The disappearance of this sharp singlet is the primary self-validating marker for reaction completion during nucleophilic additions 2.

-

Mass Spectrometry (EI): Bromine's natural isotopic distribution (approx. 1:1 ratio of ⁷⁹Br and ⁸¹Br) yields a characteristic doublet molecular ion peak at m/z 270 and 272, making product identification unambiguous.

-

Infrared (IR): The symmetric and asymmetric stretching of the S=O bonds dominates the spectrum, providing rapid confirmation of sulfone integrity without requiring NMR time.

Quantitative Data Summary

| Analytical Method | Key Spectral Assignments & Data Points |

| ¹H NMR (360 MHz, CDCl₃) | δ 7.67 (t, J = 7.7 Hz, 2H, meta-H); 7.84 (t, J = 7.8 Hz, 1H, para-H); 8.04 (d, J = 7.8 Hz, 2H, ortho-H) |

| ¹⁹F NMR (338 MHz, CDCl₃) | δ −58.0 (s, 2F) |

| ¹³C NMR (125 MHz, CDCl₃) | δ ~114.0 (t, ¹JC-F ≈ 300 Hz, CF₂Br); 128.5–135.0 (Aromatic Carbons) |

| IR (Film, cm⁻¹) | 1353 (Asymmetric SO₂ stretch), 1166 (Symmetric SO₂ stretch), 1100–1000 (C–F stretches) |

| MS (EI, m/z) | 272 [M(⁸¹Br)]⁺, 270 [M(⁷⁹Br)]⁺, 141 [PhSO₂]⁺, 77 [C₆H₅]⁺ |

Mechanistic Pathways: TDAE-Mediated Activation

Direct deprotonation of difluoromethyl phenyl sulfone requires harsh bases that can compromise sensitive functional groups. Instead, PhSO₂CF₂Br is activated via a Single-Electron Transfer (SET) mechanism using Tetrakis(dimethylamino)ethylene (TDAE) .

TDAE acts as a potent, neutral electron donor. Upon mixing, TDAE and PhSO₂CF₂Br form an orange-red charge-transfer complex. Irradiation with a standard sun lamp provides the activation energy necessary to transfer two electrons, expelling a bromide ion and generating the highly nucleophilic (benzenesulfonyl)difluoromethyl anion ([PhSO₂CF₂]⁻) 3.

Fig 1: TDAE-mediated single-electron transfer activation of PhSO₂CF₂Br.

Protocol: Nucleophilic Addition to Aldehydes

This protocol is a self-validating system; the visual color shift and ¹⁹F NMR tracking ensure mechanistic fidelity.

-

Preparation: Flame-dry a Schlenk flask and purge with Argon. Shield the flask from ambient light using aluminum foil until the activation step.

-

Reagent Loading: Add the target aldehyde (1.0 equiv) and PhSO₂CF₂Br (1.5 equiv) to anhydrous Dimethylformamide (DMF) to achieve a 0.2 M solution.

-

Temperature Control: Cool the mixture to −30 °C (or maintain at room temperature for sterically hindered substrates).

-

TDAE Addition: Add TDAE (2.2 equiv) dropwise. Observation: The solution will immediately turn an orange-red color, indicating the formation of the charge-transfer complex.

-

Irradiation: Remove the foil and irradiate the flask with a sun lamp. Stir for 1 hour at 30 °C, then at room temperature for 6 hours.

-

Validation: Take a 0.1 mL aliquot and analyze via ¹⁹F NMR. The reaction is complete when the −58.0 ppm singlet of PhSO₂CF₂Br is fully consumed and replaced by the diastereotopic fluorine signals of the carbinol product (typically two doublets of doublets around −100 to −120 ppm).

-

Workup: Quench with brine, extract with diethyl ether (3x), dry over MgSO₄, and purify via silica gel chromatography.

Divergent Downstream Transformations

The resulting β-(phenylsulfonyl)difluoromethyl alcohols are highly versatile intermediates. Depending on the therapeutic target, they can be divergently transformed into either difluoromethyl alcohols or 1,1-difluoro-1-alkenes.

Historically, reductive desulfonylation required toxic Sodium/Mercury (Na/Hg) amalgams. Modern best practices utilize a highly efficient, environmentally benign Magnesium-mediated desulfonylation system 4.

Fig 2: Divergent synthetic pathways from the carbinol intermediate.

Protocol: Mg-Mediated Reductive Desulfonylation

-

Dissolve the carbinol intermediate (1.0 equiv) in a DMF/H₂O (5:1) mixture.

-

Add a buffer solution of Acetic Acid (HOAc) and Sodium Acetate (NaOAc) (1:1 ratio, 8 mol/L). Causality: The buffer maintains a mildly acidic pH, preventing base-catalyzed elimination side-reactions while providing the proton source for the –CF₂H group.

-

Add Magnesium turnings (15.0 equiv) in portions to control the exothermic evolution of hydrogen gas.

-

Stir at room temperature for 1–3 hours. Monitor via TLC or LC-MS.

-

Dilute with water, extract with ethyl acetate, wash with saturated NaHCO₃, dry, and concentrate to yield the pure difluoromethyl alcohol.

Conclusion & Handling Best Practices

Bromodifluoromethyl phenyl sulfone is an indispensable synthon for advanced fluoroalkylation. Due to its light sensitivity, it must be stored in amber vials under an inert atmosphere at 2–8 °C. By leveraging TDAE-mediated SET activation and Mg-based desulfonylation, researchers can bypass the use of harsh bases and toxic amalgams, ensuring high-yielding, scalable, and environmentally conscious drug development workflows 5.

References

-

Prakash, G. K. S., et al. "Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone." Journal of Fluorine Chemistry, 2005. 1

-

US Patent 7119232B2. "Nucleophilic substitution reactions of difluorormethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes." Google Patents. 2

-

Smolecule. "1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene." Smolecule Custom Synthesis Solutions. 3

-

Ni, C., et al. "Nucleophilic difluoromethylation of carbonyl compounds using TMSCF2SO2Ph and Mg-mediated desulfonylation." Tetrahedron Letters, 2005. 4

-

Ni, C., Hu, M., & Hu, J. "Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis." Chemical Reviews, 2014. 5

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. US7119232B2 - Nucleophilic substitution reactions of difluorormethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes - Google Patents [patents.google.com]

- 3. Buy 1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene | 885529-55-5 [smolecule.com]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. pubs.acs.org [pubs.acs.org]

Reactivity and Stability of Bromodifluoromethanesulfonylbenzene: A Comprehensive Technical Guide

Executive Summary

Bromodifluoromethanesulfonylbenzene ( PhSO2CF2Br , CAS: 80351-58-2) is a highly versatile fluorinated reagent that has revolutionized late-stage fluoroalkylation in medicinal chemistry and materials science. Often described as a "chemical chameleon," it can be selectively activated to function either as a source of the electrophilic (phenylsulfonyl)difluoromethyl radical ( PhSO2CF2∙ ) or the highly nucleophilic (phenylsulfonyl)difluoromethyl anion ( PhSO2CF2− )[1]. This dual reactivity profile allows researchers to install -CF2- or -CF2H motifs—critical bioisosteres for oxygen and lipophilic hydrogen bond donors—across diverse molecular architectures.

This whitepaper provides an in-depth analysis of the physicochemical stability, mechanistic pathways, and field-proven experimental protocols for utilizing PhSO2CF2Br in advanced synthetic workflows.

Physicochemical Properties & Stability

Understanding the physical nature of PhSO2CF2Br is critical for maintaining experimental reproducibility.

-

Molecular Weight: 271.08 g/mol [2]

-

Physical State: Light-sensitive, colorless to pale-yellow solid[3].

-

Stability & Storage: The relatively weak C-Br bond (compared to C-F or C-H ) is the thermodynamic driver for its reactivity. However, this also renders the compound susceptible to homolytic cleavage upon prolonged exposure to UV/visible light. It must be stored at ≤4∘C in amber vials under an inert argon or nitrogen atmosphere.

-

Handling: PhSO2CF2Br is a known skin and severe eye irritant (H315, H319)[2]. All manipulations must be performed in a well-ventilated fume hood using appropriate PPE.

Mechanistic Paradigms

The synthetic utility of PhSO2CF2Br is governed by two distinct activation pathways. The choice of catalyst and reaction environment dictates the cleavage of the C-Br bond.

Pathway A: Photoredox-Catalyzed Radical Generation

Under visible-light irradiation, transition-metal photocatalysts (such as Ir(III), Ru(II), or Gold complexes) undergo excitation to a long-lived triplet state. This excited species acts as a potent single-electron reductant. A Single Electron Transfer (SET) from the photocatalyst to PhSO2CF2Br induces the expulsion of a bromide anion ( Br− ), generating the electrophilic PhSO2CF2∙ radical[4]. This radical readily undergoes addition to unactivated alkenes, alkynes, or hydrazones[5].

Figure 1: Photoredox catalytic cycle for the generation and trapping of the PhSO2CF2• radical.

Pathway B: TDAE-Mediated Nucleophilic Addition

Tetrakis(dimethylamino)ethylene (TDAE) is a strong organic electron donor. When combined with PhSO2CF2Br , it forms an orange-red charge-transfer complex. Sun lamp irradiation promotes a two-electron transfer from TDAE to the sulfone, yielding the PhSO2CF2− anion. This nucleophile attacks electrophilic centers like aldehydes to form (benzenesulfonyl)difluoromethyl alcohols[6]. These intermediates are highly valuable, as they can undergo reductive desulfonylation to yield difluoromethyl alcohols or Julia olefination to produce 1,1-difluoro-1-alkenes[6].

Figure 2: TDAE-mediated generation of the PhSO2CF2⁻ anion and downstream transformations.

Quantitative Data & Comparative Reactivity

To contextualize the reactivity of PhSO2CF2Br , it is essential to compare it against other common difluoromethylating agents. The table below summarizes the causality behind reagent selection based on the desired reaction manifold.

| Reagent | Primary Activation Mode | Typical Yields | Causality & Experimental Advantage |

| PhSO2CF2Br | Radical (Photoredox) & Nucleophilic (TDAE) | 65-95% | The C-Br bond provides an optimal balance: weak enough for facile SET or 2e⁻ reduction, but stable enough for standard handling[4]. |

| PhSO2CF2I | Radical (Thermal/Initiator) | 50-85% | The C-I bond is highly labile. Excellent for atom-transfer radical addition (ATRA), but prone to premature degradation and poor shelf-life[4]. |

| PhSO2CF2H | Nucleophilic (Strong Base) | 40-80% | Requires strong bases (e.g., LHMDS, t-BuOK) to deprotonate. Incompatible with base-sensitive functional groups (e.g., enolizable ketones)[1]. |

| TMSCF2Cl | Difluorocarbene Precursor | 50-90% | Excellent for gem-difluoroolefination, but lacks the sulfonyl handle necessary for downstream Julia olefination[7]. |

Experimental Protocols

The following protocols are designed as self-validating systems. Adherence to the specified causality checkpoints ensures high fidelity and reproducibility.

Protocol 1: Visible-Light-Mediated Radical Difluoroalkylation of Alkenes

This protocol utilizes photoredox catalysis to install the PhSO2CF2 group across an unactivated alkene.

-

Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the alkene substrate (0.2 mmol), PhSO2CF2Br (0.3 mmol, 1.5 equiv), and the photocatalyst (e.g., fac-Ir(ppy)3 , 2.0 mol%).

-

Solvent Addition: Add 2.0 mL of anhydrous, degassed DMF. Causality: DMF stabilizes the highly polar radical intermediates.

-

Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher and radical scavenger. Removing O2 self-validates the closed-system integrity of the photoredox cycle.

-

Irradiation: Backfill with Argon and seal the tube. Irradiate the mixture using a 24W Blue LED strip (approx. 450 nm) at room temperature for 12-16 hours.

-

Workup: Quench the reaction with water (10 mL) and extract with ethyl acetate ( 3×10 mL). Dry the combined organic layers over anhydrous Na2SO4 , concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol 2: TDAE-Mediated Nucleophilic Addition to Aldehydes

This protocol utilizes TDAE to generate the PhSO2CF2− anion for nucleophilic attack on aldehydes[6].

-

System Purging: Flame-dry a 25 mL two-neck round-bottom flask under a strict Argon stream. Causality: TDAE is extremely sensitive to oxidation; ambient moisture or oxygen will rapidly degrade the electron donor before the charge-transfer complex can form.

-

Reagent Mixing: Add the aldehyde (1.0 mmol) and PhSO2CF2Br (1.2 mmol) to the flask, followed by 5.0 mL of anhydrous DMF. Cool the mixture to −30∘C using a dry ice/acetone bath.

-

TDAE Addition: Dropwise, add TDAE (2.2 mmol) via a gas-tight syringe. Self-Validation Checkpoint: The solution will immediately turn an orange-red color, indicating the successful formation of the charge-transfer complex.

-

Activation: Irradiate the flask with a standard sun lamp (or broad-spectrum white light) while maintaining the temperature at −30∘C for 2 hours, then allow it to slowly warm to room temperature overnight. Causality: Light provides the activation energy necessary to drive the two-electron transfer from TDAE to the sulfone.

-

Workup: Quench with saturated aqueous NH4Cl (10 mL) to neutralize any unreacted anion. Extract with diethyl ether ( 3×15 mL), wash with brine, dry over MgSO4 , and purify via chromatography to isolate the (benzenesulfonyl)difluoromethyl alcohol.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11119175, Bromodifluoromethanesulfonylbenzene." PubChem, [Link].

-

Hashmi, A. S. K., et al. "Gold-Catalyzed Photoredox C(sp2)–H Difluoroalkylation and Perfluoroalkylation of Hydrazones." Angewandte Chemie International Edition, 2016. [Link]

-

Prakash, G. K. S., Wang, Y., Hu, J., Olah, G. A. "Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone." Journal of Fluorine Chemistry, 2005, 126(9-10), 1361-1367. [Link]

-

Hu, J. "Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations." Journal of Fluorine Chemistry, 2009. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bromodifluoromethanesulfonylbenzene | C7H5BrF2O2S | CID 11119175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US7119232B2 - Nucleophilic substitution reactions of difluorormethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes - Google Patents [patents.google.com]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. researchgate.net [researchgate.net]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. mdpi.com [mdpi.com]

Whitepaper: Solvation Dynamics and Applied Solubility of Bromodifluoromethyl Phenyl Sulfone (PhSO₂CF₂Br) in Organic Synthesis

Executive Summary

As a Senior Application Scientist specializing in organofluorine methodologies, I frequently observe that the failure of fluorination reactions often stems from a fundamental misunderstanding of solvation dynamics. Bromodifluoromethyl phenyl sulfone (CAS: 80351-58-2) is a premier reagent for nucleophilic difluoromethylation and gem-difluoroolefination[1]. Because it generates highly reactive, transient intermediates—such as the (benzenesulfonyl)difluoromethyl anion (PhSO₂CF₂⁻) or difluorocarbene (:CF₂)—the choice of organic solvent is not merely a matter of dissolution. It is a critical determinant of reaction causality, stabilizing these transient species and dictating the mechanistic pathway. This guide provides an in-depth analysis of the reagent's solubility profile, solvent-dependent reactivity, and field-proven, self-validating experimental protocols.

Physicochemical Profile and Solubility Matrix

PhSO₂CF₂Br is a light-sensitive, low-melting solid (mp 33–34 °C)[2] with a molecular weight of 271.08 g/mol [3]. Its highly lipophilic phenyl ring and polar sulfone core create a unique amphiphilic character, rendering it soluble in a wide array of organic solvents[1]. However, its chemical stability within these solvents varies drastically under reaction conditions.

Quantitative Solubility Data

The following table synthesizes the solubility profile of PhSO₂CF₂Br across various organic solvent classes, highlighting the mechanistic utility of each medium.

Table 1: Solubility Profile and Mechanistic Utility of PhSO₂CF₂Br at 20 °C

| Solvent Category | Solvent | Solubility Level | Mechanistic Utility & Causality |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Excellent | Primary choice for TDAE-mediated SET reactions. High dielectric constant stabilizes the PhSO₂CF₂⁻ anion[4]. |

| Polar Aprotic | Tetrahydrofuran (THF) | Excellent[1] | Used as a co-solvent at low temps (-30 °C) to prevent substrate precipitation and reduce viscosity[5]. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2] | Can lead to competitive side reactions; generally avoided for radical-mediated pathways. |

| Halogenated | Dichloromethane (CH₂Cl₂) | High[1] | Excellent for dissolution, but lacks the strong coordinating ability of DMF required for anion stabilization. |

| Halogenated | Chloroform (CHCl₃) | Sparingly Soluble[2] | Limited utility; potential for carbene interference under strongly basic conditions. |

| Non-Polar | Hexane | Moderate[1] | Useful for biphasic aqueous workups and extractions rather than as a primary reaction medium. |

Mechanistic Causality: Why Solvent Choice Dictates Reaction Success

The reactivity of PhSO₂CF₂Br is strictly gated by the dielectric constant and coordinating ability of the solvent matrix.

DMF and TDAE-Mediated Electron Transfer

In the presence of Tetrakis(dimethylamino)ethylene (TDAE), PhSO₂CF₂Br undergoes a single electron transfer (SET) to form the PhSO₂CF₂⁻ anion and a bromide ion[4]. DMF is the mandatory solvent for this transformation. Causality: The high dielectric constant of DMF (ε = 36.7) effectively solvates the separated ion pair. By encasing the counter-ions in a solvent shell, DMF prevents premature recombination or protonation, allowing the fluorinated anion to successfully attack the target aldehyde or ketone[4].

TDAE-mediated difluoromethylation pathway in DMF.

THF as a Cryogenic Co-Solvent

Many difluoromethylation reactions must be run at -30 °C to -78 °C to control the highly exothermic addition and prevent the decomposition of the PhSO₂CF₂⁻ anion into difluorocarbene. At these temperatures, DMF becomes highly viscous, and many complex organic substrates precipitate out of solution[5]. Causality: Adding THF as a co-solvent lowers the freezing point and viscosity of the medium. This maintains a homogeneous solution without sacrificing the polar aprotic environment required for anion stabilization[5].

Self-Validating Experimental Protocols

To ensure scientific trustworthiness and reproducibility, the following protocols incorporate in-line validation steps. If an observation deviates from the expected state, the system provides an immediate corrective action.

Protocol 1: TDAE-Mediated Nucleophilic Difluoromethylation

Objective: Synthesize a (benzenesulfonyl)difluoromethylated alcohol from an aldehyde using PhSO₂CF₂Br in DMF[4].

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask under argon, dissolve the aldehyde (1.0 mmol) and PhSO₂CF₂Br (1.2 mmol) in anhydrous DMF (5.0 mL).

-

Validation Check: The solution must be completely clear. If turbidity is observed, gently warm to 25 °C. If it persists, add anhydrous THF dropwise (up to 1.0 mL) until clear.

-

-

Cooling: Submerge the flask in a cryogenic bath set to -20 °C.

-

Validation Check: Wait 15 minutes. Inspect for precipitation. (While DMF freezes at -61 °C, specific solutes may crash out earlier).

-

-

Activation: Add TDAE (2.2 mmol) dropwise over 10 minutes.

-

Causality: Slow addition prevents localized heating, which would trigger the unwanted α-elimination of fluoride from the PhSO₂CF₂⁻ anion.

-

Validation Check: A distinct color change (often deep red/brown) must occur, indicating the formation of the TDAE radical cation and the active fluorinated anion.

-

-

Quenching: After 2 hours, quench the reaction with aqueous NH₄Cl (10 mL).

-

Validation Check: The mixture should cleanly phase-separate upon the addition of ethyl acetate (15 mL). The organic layer contains the target product.

-

Protocol 2: Base-Mediated (t-BuOK) Reaction in THF/DMF

Objective: gem-Difluoroolefination of carbonyl compounds[5].

Step-by-Step Methodology:

-

Solvent Blending: Mix anhydrous DMF and THF in a 1:1 ratio (total 10 mL) in a dry flask under argon.

-

Dissolution: Add PhSO₂CF₂Br (1.5 mmol) and the carbonyl substrate (1.0 mmol). Cool the system to -78 °C.

-

Deprotonation: Slowly add a solution of t-BuOK (1.8 mmol) in THF.

-

Causality: t-BuOK acts as both base and nucleophile, facilitating the cleavage of the sulfur-carbon bond to yield the difluoromethylene dianion equivalent. The THF/DMF blend ensures t-BuOK remains soluble at -78 °C[5].

-

Validation Check: Monitor by TLC. If starting material remains unreacted after 1 hour, the t-BuOK may have precipitated. Raise the temperature to -50 °C to restore solubility and reactivity.

-

Step-by-step solvent optimization workflow for PhSO2CF2Br.

Conclusion

The solubility of bromodifluoromethyl phenyl sulfone is not uniform across organic solvents, and its successful application in drug development relies heavily on polar aprotic environments. DMF provides the necessary ionic stabilization for radical and anionic intermediates, while THF serves as an indispensable cryogenic co-solvent to maintain homogeneity at sub-zero temperatures. By adhering to these solvation principles and utilizing self-validating protocols, researchers can achieve high-yielding difluoromethylations with minimal side reactions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS No. 80351-58-2 BroModifluoroMethyl phenyl sulfone-VT Chemical_Industrial Chemicals_Material Chemistry [vt-chemical.com]

- 3. Bromodifluoromethanesulfonylbenzene | C7H5BrF2O2S | CID 11119175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene | 885529-55-5 [smolecule.com]

- 5. pubs.acs.org [pubs.acs.org]

Advanced Fluoroalkylation: Safety, Handling, and Application of Bromodifluoromethyl Phenyl Sulfone

The strategic incorporation of fluorine into organic scaffolds is a foundational pillar of modern drug discovery and agrochemical development. The difluoromethyl ( CF2H ) and gem-difluorovinyl ( C=CF2 ) groups serve as critical bioisosteres for hydroxyl groups and carbonyls, respectively, modulating lipophilicity, metabolic stability, and target binding affinity.

Among the arsenal of fluoroalkylating agents, bromodifluoromethyl phenyl sulfone ( PhSO2CF2Br ) has emerged as a highly versatile reagent. It functions as a robust synthetic equivalent for the (benzenesulfonyl)difluoromethyl anion ( PhSO2CF2− ), enabling the nucleophilic difluoromethylation of aldehydes and subsequent transformations. This whitepaper provides a comprehensive, field-proven guide to the physicochemical properties, mechanistic causality, and validated handling protocols for this critical reagent.

Physicochemical Profile and Safety Framework

Handling halogenated organic sulfones requires a rigorous understanding of their stability and reactivity. PhSO2CF2Br is a reactive electrophile that can undergo rapid decomposition if subjected to incompatible conditions, such as strong unhindered bases or elevated thermal stress.

Quantitative Physicochemical Data

To ensure reproducible experimental design, the core physical parameters of the reagent are summarized below.

| Property | Value | Operational Implication |

| CAS Number | 80351-58-2 | Verification of reagent identity. |

| Molecular Weight | 271.08 g/mol | Stoichiometric calculations. |

| Appearance | Colorless to light yellow liquid/solid | Discoloration (dark brown) indicates degradation. |

| Storage Temperature | 2–8 °C (Refrigerated) | Prevents spontaneous debromination. |

| Atmosphere | Argon or Nitrogen | Highly sensitive to moisture and oxygen during activation. |

Hazard Mitigation and Handling

As an authoritative standard, all handling must occur within a properly ventilated fume hood. The primary hazards stem from the potential release of toxic gases (hydrogen bromide, hydrogen fluoride, and sulfur oxides) upon thermal decomposition.

-

Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during large-scale transfers), safety goggles, and a flame-resistant lab coat.

-

Storage Causality: The reagent must be stored over desiccants under an inert atmosphere. Exposure to ambient moisture can lead to gradual hydrolysis of the C-Br bond, neutralizing its efficacy in single-electron transfer (SET) pathways 1.

Mechanistic Causality: Activation via Single-Electron Transfer

Direct deprotonation of difluoromethyl phenyl sulfone ( PhSO2CF2H ) often requires harsh bases (e.g., LHMDS) which are incompatible with enolizable aldehydes. PhSO2CF2Br bypasses this limitation by utilizing a Single-Electron Transfer (SET) mechanism mediated by the organic electron donor Tetrakis(dimethylamino)ethylene (TDAE).

The Activation Pathway

When PhSO2CF2Br and TDAE are combined in a polar aprotic solvent, they immediately form an orange-red charge-transfer complex (CTC). Upon mild photochemical irradiation, TDAE transfers two electrons to the sulfone, cleaving the labile C-Br bond to generate the nucleophilic PhSO2CF2− anion and a bromide leaving group. This anion subsequently attacks the electrophilic carbonyl carbon of the target aldehyde 2.

Fig 1: Single-electron transfer mechanism generating the difluoromethyl anion equivalent.

Self-Validating Experimental Protocol: Nucleophilic Difluoromethylation

To guarantee reproducibility, the following protocol integrates causality (why a step is performed) and self-validation (how to prove the step succeeded).

Optimized Reaction Parameters

Steric constraints heavily dictate the success of this reaction. While aldehydes proceed smoothly, ketones typically yield poor results (<30%) due to the bulkiness of the PhSO2CF2− group.

| Reactant Ratio (Sulfone : TDAE : Aldehyde) | Temperature Profile | Activation Method | Expected Yield |

| 1.0 : 1.0 : 1.0 | 25 °C (Constant) | Ambient Light | < 10% |

| 2.2 : 2.2 : 1.0 | 30 °C (1h) → RT (6h) | 60W Sun Lamp | 75–85% |

Step-by-Step Methodology

Step 1: System Purging and Preparation

-

Action: In an oven-dried Schlenk flask, dissolve the aldehyde (1.0 equiv) and PhSO2CF2Br (2.2 equiv) in anhydrous DMF (0.2 M concentration). Purge the system with Argon for 15 minutes.

-

Causality: Oxygen is a potent radical scavenger that will quench the SET process from TDAE, leading to reaction failure. DMF is chosen because its high dielectric constant stabilizes the ionic charge-transfer complex.

Step 2: TDAE Addition

-

Action: Shield the flask from direct light. Add TDAE (2.2 equiv) dropwise via syringe over 5 minutes.

-

Causality: The formation of the CTC is exothermic. Dropwise addition prevents thermal spikes that could lead to premature, uncontrolled degradation of the sulfone. The solution will immediately turn a deep orange-red.

Step 3: Photochemical Activation

-

Action: Irradiate the stirring mixture with a 60 W sun lamp. Maintain the temperature at 30 °C for 1 hour, then remove the light source and stir at room temperature for 6 hours.

-

Causality: The photons provide the necessary activation energy to push the electron transfer from the CTC state to full ionic separation ( PhSO2CF2− and Br− ).

Step 4: In-Process Control (Self-Validation)

-

Action: Withdraw a 0.1 mL aliquot, dilute in CDCl3 , and acquire a 19F NMR spectrum.

-

Validation: The reaction is complete when the distinct singlet of PhSO2CF2Br (typically around -60 ppm) completely disappears, replaced by the diastereotopic AB quartet of the product CF2 group (typically between -110 and -120 ppm).

Step 5: Workup and Purification

-

Action: Filter the resulting solution and wash the solid residue with diethyl ether (100 mL). Extract the combined organic layers with water to remove DMF, dry over Na2SO4 , and purify via silica gel chromatography.

-

Causality: The ether wash selectively precipitates the oxidized TDAE byproducts (octamethyloxamidinium salts), allowing for their rapid physical removal prior to chromatography.

Fig 2: Self-validating experimental workflow for nucleophilic difluoromethylation.

Downstream Transformations

The immediate product of the above protocol is a (benzenesulfonyl)difluoromethyl alcohol. This intermediate is highly valuable because it serves as a divergence point for two critical fluorinated motifs:

-

Reductive Desulfonylation (yielding CF2H alcohols): Historically, this required highly toxic Sodium/Mercury ( Na/Hg ) amalgam. Modern, safer protocols utilize Magnesium metal in a buffer of acetic acid/sodium acetate ( Mg/AcOH/NaOAc ) at ambient temperature. The Mg-mediated SET cleaves the C-S bond, yielding the difluoromethyl carbinol cleanly in 1–2 hours 3.

-

Julia Olefination (yielding gem-difluoroalkenes): By mesylating or acetylating the hydroxyl group and subsequently treating the intermediate with a reducing agent (like Na/Hg or SmI2 ), a reductive elimination occurs, expelling the sulfone and the leaving group to form a 1,1-difluoro-1-alkene ( C=CF2 ).

References

- Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone Journal of Fluorine Chemistry, 126 (2005) 1361–1367. (Prakash, G.K.S., Hu, J., Olah, G.A.)

- Nucleophilic difluoromethylation of carbonyl compounds using TMSCF2SO2Ph and Mg-mediated desulfonylation Tetrahedron Letters, 46 (2005) 8273–8277. (Ni, C., Hu, J.)

- 2,2-Difluoro-2-(fluorosulfonyl)

Sources

Methodological & Application

Application Note: Nucleophilic Difluoromethylation Utilizing Bromodifluoromethanesulfonylbenzene

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Rationale

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery. Specifically, the difluoromethyl group (–CF₂H) acts as a highly lipophilic bioisostere for hydroxyl (–OH) and thiol (–SH) groups, capable of acting as a hydrogen bond donor while simultaneously improving metabolic stability[1].

While direct nucleophilic difluoromethylation using the difluoromethyl anion (CF₂H⁻) is notoriously difficult due to its thermal instability and propensity for α-elimination of fluoride[2], Bromodifluoromethanesulfonylbenzene (PhSO₂CF₂Br, also known as bromodifluoromethyl phenyl sulfone) offers an elegant workaround. The phenylsulfonyl moiety acts as a "chemical chameleon"[3]—it stabilizes the transient carbanion during nucleophilic addition and can subsequently be removed or transformed to yield structurally diverse fluorinated building blocks, including difluoromethyl alcohols and 1,1-difluoro-1-alkenes[1],[4].

Mechanistic Framework & Workflow

The activation of PhSO₂CF₂Br requires a precise electronic environment. Traditional strong bases (e.g., n-BuLi, LDA) can lead to unwanted side reactions or premature decomposition of the fluorinated carbanion. To circumvent this, Tetrakis(dimethylamino)ethylene (TDAE) is employed as a mild, organic electron-transfer agent[1].

The Causality of the SET Mechanism:

-

Complexation: PhSO₂CF₂Br and TDAE initially associate to form an orange-red charge-transfer complex[1].

-

Photo-Activation: Sunlamp irradiation provides the necessary energy to induce a Single Electron Transfer (SET)[1].

-

Anion Generation: TDAE donates two electrons to the sulfone precursor, selectively cleaving the labile C–Br bond (which is much weaker than the C–H or C–F bonds) to generate the active (benzenesulfonyl)difluoromethyl anion (PhSO₂CF₂⁻) and a bromide leaving group[4].

-

Nucleophilic Attack: The stabilized PhSO₂CF₂⁻ anion attacks the electrophilic carbon of an aldehyde, forming a β-(phenylsulfonyl)difluoromethyl alcohol[1].

Reaction workflow for nucleophilic difluoromethylation using PhSO2CF2Br and downstream pathways.

Experimental Protocols

Protocol A: TDAE-Mediated Nucleophilic Difluoromethylation of Aldehydes

This protocol details the synthesis of β-(phenylsulfonyl)difluoromethyl alcohols.

Materials:

-

Bromodifluoromethanesulfonylbenzene (PhSO₂CF₂Br) (1.2 equiv)

-

Aldehyde substrate (1.0 equiv)

-

Tetrakis(dimethylamino)ethylene (TDAE) (1.2 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Preparation: Flame-dry a Schlenk flask under argon. Add the aldehyde (1.0 mmol) and PhSO₂CF₂Br (1.2 mmol) to the flask.

-